molecular formula C28H35N3O2S B3292425 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide CAS No. 878055-32-4

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide

Cat. No.: B3292425
CAS No.: 878055-32-4
M. Wt: 477.7 g/mol
InChI Key: JWXVOMLATJIWPS-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a synthetic indole-based acetamide derivative with a complex substitution pattern. Its structure features:

  • An indole core substituted at the 3-position with a sulfanyl (-S-) group.
  • A 2-(azepan-1-yl)-2-oxoethyl moiety attached to the indole’s nitrogen (N1), introducing a seven-membered azepane ring via a ketone-linked ethyl chain.
  • An N-(4-butylphenyl)acetamide group, where the acetamide’s nitrogen is connected to a 4-butylphenyl substituent.

The molecular formula is C₂₇H₃₃N₃O₂S, with a molecular weight of 463.64 g/mol.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O2S/c1-2-3-10-22-13-15-23(16-14-22)29-27(32)21-34-26-19-31(25-12-7-6-11-24(25)26)20-28(33)30-17-8-4-5-9-18-30/h6-7,11-16,19H,2-5,8-10,17-18,20-21H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXVOMLATJIWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Derivative: The indole ring is functionalized with a sulfanyl group at the 3-position.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Butylphenyl Group: The butylphenyl group is attached through an amide bond formation.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, research has shown that indole derivatives can inhibit certain kinases associated with tumor growth .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Indole-based compounds have been studied for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. The thioether linkage in the structure can enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole exhibited potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that modifications on the indole core significantly enhanced anticancer activity .

Neuroprotection Research

Research published in Neuroscience Letters indicated that indole derivatives could reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease. The study suggested that these compounds might provide a therapeutic avenue for neurodegenerative disorders .

Antimicrobial Efficacy

A recent investigation reported in Antimicrobial Agents and Chemotherapy found that thioether-containing compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific target.

Comparison with Similar Compounds

Substituent Variations in the Acetamide Group

The N-arylacetamide moiety is a critical pharmacophore in Compound A. Modifications to this group significantly alter physicochemical properties and target interactions.

Compound Name / ID R Group on Acetamide Molecular Weight (g/mol) Key Structural Differences Reference
Compound A 4-butylphenyl 463.64 Reference structure N/A
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide 4-chlorophenyl 456.00 Chlorine substituent enhances electronegativity; may improve membrane permeability .
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl 485.98 Sulfonyl (-SO₂-) replaces sulfanyl (-S-); methoxy group introduces polarity .
2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide quinolin-6-yl 439.90 Oxo (-CO-) replaces sulfanyl; quinoline adds aromatic bulk and basicity .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) may enhance binding to electron-rich enzyme pockets.
  • Sulfonyl vs. sulfanyl : Sulfonyl groups (as in ) increase hydrophilicity and hydrogen-bonding capacity compared to the thioether in Compound A.

Modifications to the Indole Core and Azepane Side Chain

The indole-azepane linkage is a unique feature of Compound A. Analogs with variations in this region include:

Compound Name / ID Indole Substituent Azepane Modifications Biological Relevance Reference
Compound A 3-sulfanyl, N1-azepane-oxoethyl None Azepane may confer conformational flexibility . N/A
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide 3-ethyl, N1-unsubstituted Absent Simplified structure; biphenyl group enhances lipophilicity .
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide 5-methoxy, N1-chlorobenzoyl Azepane replaced with pyridinylethyl Methoxy and pyridine groups may improve solubility and metal coordination .

Key Observations :

  • N1-substituent changes (e.g., chlorobenzoyl in ) alter steric bulk and electronic profiles.

Biological Activity

The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships, and potential therapeutic uses based on available literature.

Chemical Structure and Properties

The compound features a unique structure that includes an indole ring, an azepane moiety, and a butylphenyl group. Its molecular formula is C25H31N3O3SC_{25}H_{31}N_3O_3S, with a molecular weight of approximately 470.03 g/mol. The compound's logP value indicates its lipophilicity, which is crucial for its absorption and distribution in biological systems.

Property Value
Molecular FormulaC25H31N3O3S
Molecular Weight470.03 g/mol
logP4.4932
Polar Surface Area42.894 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in neurotransmission and metabolic pathways.

  • Glycine Transporter Inhibition : Preliminary studies suggest that modifications in the azepane ring may enhance the potency of the compound as a GlyT1 inhibitor, which plays a role in neurotransmitter regulation .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Research on similar compounds has demonstrated significant biological activities:

  • Inhibition Potency : A related series of compounds showed IC50 values as low as 37 nM against GlyT1, indicating strong inhibitory potential that could be expected from derivatives like this one .
  • CNS Penetration : Studies have indicated favorable brain-plasma ratios for certain analogs, suggesting potential for central nervous system (CNS) applications .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the indole core. Key steps include:

  • Alkylation of the indole nitrogen with a 2-(azepan-1-yl)-2-oxoethyl group.
  • Thioether formation at the 3-position via nucleophilic substitution.
  • Final coupling with 4-butylphenylacetamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) . Purity optimization requires column chromatography, recrystallization, and validation via HPLC (>95% purity). NMR and mass spectrometry are critical for verifying intermediate and final product integrity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : 1H/13C NMR identifies proton environments (e.g., azepane methylenes, indole aromatic protons) and confirms regioselectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C29H35N3O2S).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related compounds with conformational variations in azepane/indole moieties .

Advanced Research Questions

Q. How can computational modeling predict bioactivity, and what experimental validation is required?

  • Molecular Docking : Simulate interactions with targets like kinase enzymes or GPCRs using software (AutoDock Vina). Focus on the sulfanyl-acetamide motif’s hydrogen-bonding potential .
  • Pharmacophore Mapping : Identify critical pharmacophoric features (e.g., hydrophobic azepane, hydrogen-bond acceptor sulfur).
  • Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC50, cell viability assays) .

Q. How to resolve contradictions in crystallographic data (e.g., variable dihedral angles)?

Discrepancies in dihedral angles (e.g., azepane-indole torsion) arise from packing effects or solvent interactions. Strategies include:

  • Multi-Crystal Analysis : Compare datasets from ≥3 independent crystals.
  • DFT Calculations : Optimize gas-phase vs. solid-state geometries to assess environmental influences.
  • Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., C–H⋯O interactions) affecting conformation .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Selection : Palladium catalysts improve coupling efficiency in thioether formation.
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., oxidation of sulfanyl groups) .

Q. How to design structure-activity relationship (SAR) studies for derivative libraries?

  • Core Modifications : Vary azepane ring size (6- vs. 7-membered) or substitute the 4-butylphenyl group with fluorinated analogs.
  • Bioisosteric Replacement : Replace sulfanyl with sulfonyl or methylene groups to assess electronic effects.
  • In Silico Screening : Prioritize derivatives with improved LogP (target 2–4) and topological polar surface area (<90 Ų) using QSAR models .

Methodological Challenges

Q. What analytical methods quantify solubility and stability under physiological conditions?

  • Solubility : Use shake-flask method with HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid.
  • Stability : Incubate at 37°C and monitor degradation via LC-MS over 24–72 hours. Oxidative stability is assessed with H2O2 .

Q. How to address discrepancies between computational and experimental LogP values?

  • Experimental LogP : Determine via octanol-water partitioning followed by UV-spectrophotometry.
  • Computational Adjustments : Calibrate XlogP3-AA predictions using fragment-based correction factors for sulfanyl and azepane groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide

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